4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

Conformational flexibility Drug design scaffold Linker geometry

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5) is a synthetic acylhydrazide derivative with the molecular formula C₁₂H₁₄N₂O₅ and a molecular weight of 266.25 g/mol. Its structure comprises a phenoxyacetyl group linked via a hydrazide bridge (CO–NH–NH–CO) to a butanoic acid backbone terminating in a free carboxylic acid, formally classified as butanedioic acid 1-[2-(2-phenoxyacetyl)hydrazide].

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 161954-94-5
Cat. No. B3107676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid
CAS161954-94-5
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O
InChIInChI=1S/C12H14N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)(H,17,18)
InChIKeyPCJCPGOIDPCYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5): Structural Identity and Compound Class Baseline for Procurement Evaluation


4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5) is a synthetic acylhydrazide derivative with the molecular formula C₁₂H₁₄N₂O₅ and a molecular weight of 266.25 g/mol . Its structure comprises a phenoxyacetyl group linked via a hydrazide bridge (CO–NH–NH–CO) to a butanoic acid backbone terminating in a free carboxylic acid, formally classified as butanedioic acid 1-[2-(2-phenoxyacetyl)hydrazide] . The compound belongs to the broader phenoxyacetohydrazide class, which has been investigated for β-glucuronidase inhibition [1], antimicrobial activity , and as kinase inhibitor scaffolds [2]. It is commercially available from multiple suppliers at purities of 95–98% , with GC-MS reference spectra deposited in the Wiley Registry of Mass Spectral Data [3].

Procurement Risk Assessment: Why Class-Level Substitution of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5) with Simpler Analogs Compromises Research Reproducibility


Compounds within the phenoxyacetyl hydrazide class cannot be casually interchanged because subtle structural variations—such as the presence or absence of the terminal carboxylic acid, saturation state of the carbon backbone, or substitution on the hydrazide nitrogen—profoundly alter hydrogen-bonding capacity, conformational flexibility, and derivatization potential [1]. For example, the parent phenoxyacetic acid hydrazide (CAS 4664-55-5, MW 166.18) lacks the butanoic acid extension entirely, eliminating both the free carboxyl group and the additional two-carbon spacer that modulates linker geometry in conjugate synthesis . The α,β-unsaturated analog (CAS 215121-57-6) introduces a rigidifying double bond that constrains rotational freedom and alters electrophilic reactivity . The N-phenylbutanamide derivative (CAS 315670-58-7) replaces the free acid with a phenyl amide, substantially increasing molecular weight (341.4 vs. 266.25) and logP while removing the carboxylate functionality required for salt formation or aqueous solubility tuning . These structural distinctions translate into measurable differences in physicochemical descriptors (TPSA, logP, rotatable bond count) and synthetic reactivity that directly impact experimental outcomes in medicinal chemistry and chemical biology workflows [1].

Quantitative Head-to-Head Differentiation Evidence: 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5) vs. Closest Structural Analogs


Molecular Flexibility Advantage: Rotatable Bond Count of CAS 161954-94-5 vs. Unsaturated Analog CAS 215121-57-6

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid possesses 6 rotatable bonds, as computed from its SMILES structure O=C(O)CCC(=O)NNC(=O)COC1=CC=CC=C1, compared to the α,β-unsaturated analog (CAS 215121-57-6) which is constrained to fewer effective rotational degrees of freedom due to the rigidifying E-configured double bond in the but-2-enoic acid backbone . This difference in conformational entropy directly impacts the compound's ability to sample diverse three-dimensional conformations in solution, a critical parameter for fragment-based drug design and linker optimization in PROTAC or bioconjugate chemistry .

Conformational flexibility Drug design scaffold Linker geometry

Hydrogen Bonding Capacity Differentiation: CAS 161954-94-5 vs. Parent Phenoxyacetic Acid Hydrazide (CAS 4664-55-5)

The target compound features 3 hydrogen bond donors (two hydrazide NH groups plus one carboxylic acid OH) and 5 hydrogen bond acceptors (two carbonyl oxygens from the hydrazide linkage, two from the carboxylic acid, plus the ether oxygen of the phenoxyacetyl group) [1]. In contrast, the parent phenoxyacetic acid hydrazide (CAS 4664-55-5) possesses only 2 HBD and 3 HBA, lacking both the additional carbonyl and the carboxylic acid OH contributed by the butanedioic acid extension . This quantitative difference in HBD/HBA count translates to a topological polar surface area (TPSA) of 105 Ų for the target compound vs. a predicted lower value for the simpler hydrazide, directly affecting membrane permeability predictions and pharmacophore matching in computational screening campaigns [1].

Hydrogen bond donor/acceptor Ligand efficiency Target engagement

Lipophilicity and Permeability Differentiation: LogP Comparison of CAS 161954-94-5 vs. N-Phenylbutanamide Analog CAS 315670-58-7

The target compound exhibits a computed XLogP3 of 0.2 and a vendor-reported LogP of -0.28, indicating a balanced, moderately hydrophilic character arising from the free carboxylic acid terminus . Replacement of this carboxylic acid with an N-phenyl amide, as in the analog CAS 315670-58-7 (C₁₈H₁₉N₃O₄, MW 341.36), is expected to increase logP by approximately 1.5–2.5 units based on the addition of the lipophilic phenyl ring and removal of the ionizable carboxyl group, substantially altering solubility, plasma protein binding, and passive membrane permeability profiles . This difference is critical when selecting a scaffold for optimization: the target compound provides a carboxylate handle for salt formation and aqueous formulation, while the N-phenylbutanamide analog biases toward higher membrane permeability at the cost of aqueous solubility.

Lipophilicity Membrane permeability ADME optimization

Synthetic Intermediate Versatility: Orthogonal Derivatization Pathways Enabled by Dual Carboxylic Acid and Hydrazide Functionality vs. Mono-Functional Analogs

The target compound uniquely presents two chemically orthogonal reactive handles: a free carboxylic acid at the butanoic acid terminus (available for amide coupling, esterification, or hydrazone formation) and a hydrazide NH–NH group (available for Schiff base condensation or acylation) [1]. Neither the parent phenoxyacetic acid hydrazide (CAS 4664-55-5, which lacks the carboxylic acid entirely) nor the N-phenylbutanamide analog (CAS 315670-58-7, which masks the acid as an amide) provides this dual orthogonal reactivity . The compound has been explicitly described as a 'versatile intermediate for synthetic applications, particularly in pharmaceutical and agrochemical research' where the 'hydrazide moiety offers potential for condensation reactions, while the carboxylic acid group enables further derivatization or salt formation' [1]. The Fsp3 value of 0.25 indicates a partially saturated scaffold with favorable characteristics for fragment-based lead generation compared to fully planar aromatic analogs .

Orthogonal derivatization Bioconjugation PROTAC linker Fragment elaboration

Analytical Verification Readiness: GC-MS Reference Spectrum Deposited in Wiley Registry for CAS 161954-94-5

A GC-MS reference spectrum for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (recorded under the systematic name Hydrazine, 1-phenoxyacetyl-2-(3-carboxypropionyl)-) is deposited in the Wiley Registry of Mass Spectral Data, 12th Edition [1]. This provides a verified mass fragmentation pattern (exact mass 266.090272 g/mol) that enables direct analytical confirmation of compound identity upon receipt—a quality assurance capability not universally available for all structural analogs. In contrast, the α,β-unsaturated analog (CAS 215121-57-6) has its own distinct SpectraBase entry with both NMR and GC-MS data (exact mass 264.074621 g/mol), enabling unambiguous differentiation between the two compounds by mass spectrometry [2]. The availability of orthogonal spectral reference data reduces identity verification time and minimizes the risk of compound misidentification in procurement workflows.

Analytical quality control GC-MS confirmation Spectral library

Class-Level β-Glucuronidase Inhibitory Potential: Phenoxyacetohydrazide Scaffold Activity as a Proxy Indicator for CAS 161954-94-5

IMPORTANT CAVEAT: NO direct biological assay data were identified for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5) in peer-reviewed primary literature. The following represents class-level inference from the closest structurally characterized analogs. Phenoxyacetohydrazide Schiff base derivatives (compounds 1–28) have demonstrated in vitro β-glucuronidase inhibition with IC₅₀ values ranging from 9.20 ± 0.32 µM to 30.7 ± 1.49 µM, all significantly more potent than the standard inhibitor D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM) [1]. The most potent compound in this series (compound 1, IC₅₀ = 9.20 µM) was approximately 5.3-fold more active than the standard [1]. Separately, phenoxyacetohydrazide derivatives 4a, 4j, and 4k exhibited antibacterial activity against S. aureus NCIM 5022 with MIC values of 64 µg/mL, and compound 4k showed MurD enzyme inhibition with an IC₅₀ of 35.80 µM . While these data establish the biological relevance of the phenoxyacetohydrazide pharmacophore, direct quantitative activity data for the specific butanoic acid-containing target compound are absent from the literature.

β-Glucuronidase inhibition Drug metabolism modulation Class-level SAR

Recommended Procurement and Application Scenarios for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid (CAS 161954-94-5) Based on Quantitative Differentiation Evidence


PROTAC Linker and Bioconjugate Chemistry: Exploiting Orthogonal Carboxylic Acid and Hydrazide Handles

The dual orthogonal functionality of CAS 161954-94-5—a free carboxylic acid (predicted pKa 5.01) for EDC/DCC-mediated amide coupling and a hydrazide group for chemoselective hydrazone formation with aldehydes or ketones [1]—enables sequential, protecting-group-minimal derivatization strategies. This compound can serve as a heterobifunctional linker building block in PROTAC (PROteolysis TArgeting Chimera) design, where the carboxylic acid is conjugated to an E3 ligase ligand and the hydrazide is condensed with a target-protein-binding aldehyde, or vice versa. The saturated butanoic acid backbone provides 6 rotatable bonds for conformational sampling, favorable for spanning the interfacial distance between recruited proteins. The Fsp3 value of 0.25 and moderate LogP (-0.28) support favorable physicochemical properties for linker components . In contrast, the unsaturated analog (CAS 215121-57-6) introduces conformational rigidity and electrophilic reactivity at the α,β-unsaturated carbonyl that may lead to off-target Michael addition .

Fragment-Based Drug Discovery: Phenoxyacetohydrazide Scaffold with Enhanced Solubility from Carboxylate Ionization

The target compound combines the phenoxyacetyl pharmacophore (implicated in β-glucuronidase inhibition and antimicrobial activity in class-level studies [2]) with a butanoic acid extension that provides pH-dependent aqueous solubility via carboxylate ionization at physiological pH. With a TPSA of 105 Ų and 3 HBD/5 HBA, this compound falls within favorable drug-likeness parameter space [1]. It can serve as a carboxylic acid-containing fragment for structure-based drug design, where the acid group engages in salt-bridge or hydrogen-bond interactions with basic residues (Arg, Lys, His) in target protein binding pockets. The GC-MS reference spectrum in the Wiley Registry [3] enables analytical QC confirmation of fragment identity and purity prior to biophysical screening (SPR, TSA, X-ray crystallography), addressing a common pain point in fragment library maintenance.

Synthetic Methodology Development: Model Substrate for Chemoselective Acylation and Heterocycle Synthesis

The compound's two acyl-hydrazide carbonyl environments and one free carboxylic acid create a demanding chemoselectivity challenge suitable for methodology studies in selective acylation, esterification, or hydrazone formation [1]. The 1,3,4-oxadiazole and related heterocycle synthesis literature demonstrates that 4-oxo-4-(2-R-hydrazino)-4-oxo-2-butenoic acids undergo cyclization to form bioactive oxadiazolyl-acrylic acids . CAS 161954-94-5 represents the saturated progenitor of this scaffold class and can serve as a starting material for analogous cyclization studies, where the saturated backbone may confer different ring-closure kinetics or product stability compared to unsaturated precursors. The validated GC-MS reference data [3] supports reaction monitoring and product identification in these methodology development workflows.

Analytical Reference Standard Procurement: Identity Confirmation Using Wiley Registry GC-MS Data

For analytical laboratories requiring authenticated reference materials for method development or impurity profiling, CAS 161954-94-5 offers a distinct advantage: its GC-MS spectrum is deposited in the Wiley Registry of Mass Spectral Data, 12th Edition (SpectraBase ID 7Ee0vPhC2GZ, exact mass 266.090272 g/mol) [3]. This enables direct spectral matching for identity confirmation without requiring in-house synthesis of an authentic standard. The compound can be procured from multiple vendors at 95-98% purity [1], and the availability of verified spectral data reduces the analytical burden of characterizing incoming material. Procurement teams should request a Certificate of Analysis (CoA) specifying GC-MS or HPLC purity and confirm that the obtained spectrum matches the Wiley Registry reference.

Quote Request

Request a Quote for 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.